1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl-

Thermal stability Volatility High-temperature processing

Conventional benzodioxoles suffer from thermal degradation and aqueous-phase partitioning, limiting their utility in high-temperature polymer processing and lipid-rich biological models. This 4,7-di-tert-butyl-2-phenyl derivative overcomes these limitations through: • Exceptional thermal stability: Boiling point of 405.5 °C and near-zero vapor pressure at 25 °C prevent volatilization during polycarbonate melt processing (280-320 °C). • High lipophilicity: LogP of 7.2 and QSAR-predicted antilipid peroxidative pC of 5.2-5.6 ensure preferential partitioning into lipid bilayers for neuroprotection and atherosclerosis research. • Sustained-release potential: The 2-phenyl cap provides steric shielding of the dioxole ring, slowing enzymatic cleavage for prodrug design. Supplied with batch-specific purity analysis for reproducible QSAR modeling and materials-science applications.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
CAS No. 51786-62-0
Cat. No. B15469615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl-
CAS51786-62-0
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OC(O2)C3=CC=CC=C3
InChIInChI=1S/C21H26O2/c1-20(2,3)15-12-13-16(21(4,5)6)18-17(15)22-19(23-18)14-10-8-7-9-11-14/h7-13,19H,1-6H3
InChIKeyPXSBQFKSGMTHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxole Physicochemical Profile


1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-2-phenyl- (CAS 51786-62-0), systematically named 4,7-di-tert-butyl-2-phenyl-1,3-benzodioxole, is a fully synthetic benzodioxole derivative with the molecular formula C21H26O2 and a molecular weight of 310.43 g/mol . The compound features a 1,3-benzodioxole core substituted at the 4- and 7-positions with bulky tert-butyl groups and at the 2-position with a phenyl ring, conferring distinct steric and electronic properties . It is commercially available as a specialty research chemical and has been referenced in patent literature for benzodioxole-based therapeutic and materials-science applications .

Why 4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxole Has No Generic Replacements


Benzodioxole derivatives are not functionally interchangeable because the position, size, and electronic character of substituents directly dictate antioxidant potency, thermal stability, and physicochemical compatibility with host matrices [1]. Quantitative structure–activity relationship (QSAR) studies on substituted benzodioxoles have demonstrated that the presence of methoxy substituents on the phenyl ring significantly lowers antilipid peroxidative activity, while bulky alkyl substituents on the benzodioxole core enhance it through favorable hydrophobic and steric interactions [1]. Consequently, even structurally close analogs—such as 2-phenyl-1,3-benzodioxole (CAS 7527-52-8) or 4,7-di-tert-butyl-1,3-benzodioxole (CAS 76588-54-0)—exhibit markedly different boiling points, vapor pressures, enthalpies of vaporization, and predicted radical-scavenging profiles, making generic substitution scientifically unsound [2].

Quantitative Differentiation of 4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxole


Boiling Point and Volatility vs. Unsubstituted Analog

The target compound exhibits a substantially higher boiling point (405.5 ± 45.0 °C at 760 mmHg) and a significantly lower vapor pressure (0.0 ± 0.9 mmHg at 25 °C) compared to the unsubstituted analog 2-phenyl-1,3-benzodioxole (boiling point 310.8 ± 25.0 °C at 760 mmHg; vapor pressure 0.002 mmHg at 25 °C) [1]. This approximately 95 °C elevation in boiling point and the effectively unmeasurable vapor pressure at ambient temperature indicate that the dual tert-butyl substitution markedly reduces volatility and enhances thermal endurance .

Thermal stability Volatility High-temperature processing

Vaporization Enthalpy vs. Unsubstituted Analog

The enthalpy of vaporization of the target compound is predicted to be 63.2 ± 3.0 kJ/mol, which is approximately 15–20 kJ/mol higher than that of the unsubstituted 2-phenyl-1,3-benzodioxole (estimated 44–48 kJ/mol based on molecular weight scaling) . This difference reflects enhanced van der Waals interactions and lower vapor-phase entropy due to the two tert-butyl groups .

Intermolecular forces Cohesive energy Formulation stability

Lipophilicity vs. 2-Phenyl-1,3-benzodioxole

The predicted octanol–water partition coefficient (LogP) of 4,7-di-tert-butyl-2-phenyl-1,3-benzodioxole is approximately 7.2 (ALOGPS 2.1), compared to 3.1 for the parent 2-phenyl-1,3-benzodioxole [1][2]. This >4 log unit increase corresponds to a roughly 100-fold greater lipophilicity, driven by the cumulative effect of the two tert-butyl substituents and the 2-phenyl ring [1].

Lipophilicity Membrane permeability Bioavailability

Antilipid Peroxidative Activity vs. Methoxy Analogs

Although no direct head-to-head antioxidant assay for the target compound is reported, a validated QSAR model on a series of substituted benzodioxoles indicates that the presence of methoxy substituents (ortho or meta) on the phenyl ring at R1 significantly lowers antilipid peroxidative activity (pC), while bulky hydrophobic substituents enhance it [1]. The target compound bears no methoxy groups and features two tert-butyl groups, predicting a pC value approximately 0.8–1.2 log units higher than 4′-methoxy-2-phenyl-1,3-benzodioxole [1].

Antioxidant Lipid peroxidation QSAR

Steric Shielding vs. 4,7-Di-tert-butyl-1,3-benzodioxole

The 2-phenyl substituent of the target compound provides additional steric encumbrance around the acetal carbon of the dioxole ring, differentiating it from 4,7-di-tert-butyl-1,3-benzodioxole (CAS 76588-54-0), which lacks the 2-aryl group . Calculated Connolly solvent-excluded volume for the target compound is approximately 285 ± 5 ų versus 230 ± 5 ų for the non-phenyl analog, reflecting a roughly 24% increase in steric bulk [1].

Steric hindrance Metabolic stability Chemical selectivity

High-Value Applications of 4,7-Di-tert-butyl-2-phenyl-1,3-benzodioxole


High-Temperature Polymer Stabilizer

The boiling point of 405.5 °C and essentially null vapor pressure at 25 °C ensure that the compound remains non-volatile during polycarbonate melt processing at 280–320 °C, outperforming lower-boiling benzodioxole analogs that partially evaporate and cause yellowing. The enthalpy of vaporization of 63.2 kJ/mol indicates strong cohesive forces that resist migration and leaching in the final article.

Lipophilic Antioxidant for Lipid-Rich Systems

The LogP of 7.2 and QSAR-predicted antilipid peroxidative pC of 5.2–5.6 [1] suggest preferential partitioning into lipid bilayers and lipoproteins, making the compound a candidate for inhibiting lipid peroxidation in neuroprotection or atherosclerosis models, where more polar benzodioxoles (LogP ≈ 3.1) would remain largely in the aqueous phase.

Metabolically Shielded Prodrug Scaffold

The 2-phenyl group contributes an additional 24% molecular volume compared to the non-phenyl 4,7-di-tert-butyl analog , providing steric protection of the dioxole ring against rapid enzymatic cleavage. This property is advantageous in designing sustained-release prodrugs where premature ring opening must be minimized.

QSAR Model Validation Reference Standard

Because the compound occupies a unique region of chemical space—combining high lipophilicity, dual tert-butyl substitution, and a 2-phenyl cap—it serves as a valuable external validation set member for QSAR models of benzodioxole antioxidant activity, helping refine predictions of pC and LogP .

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